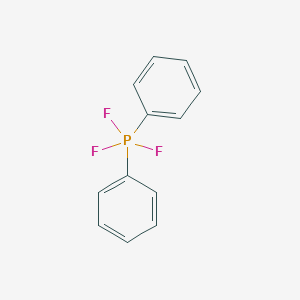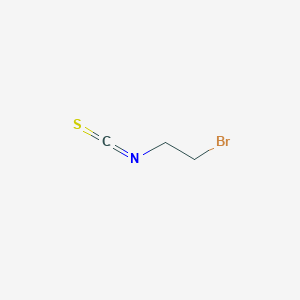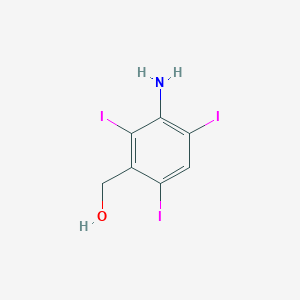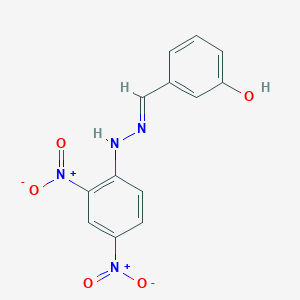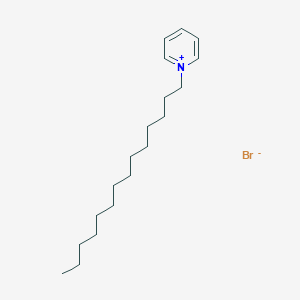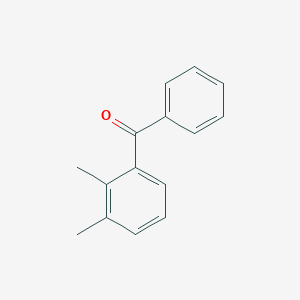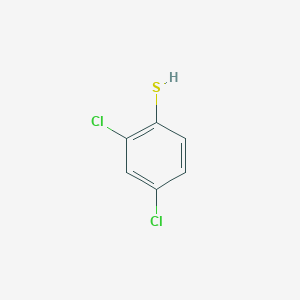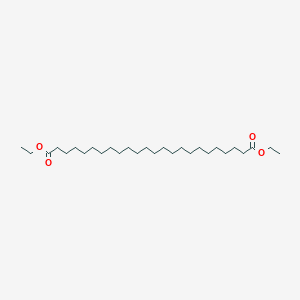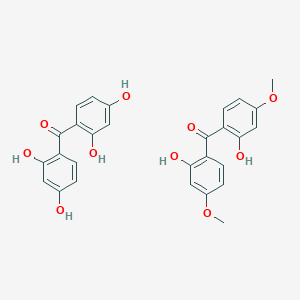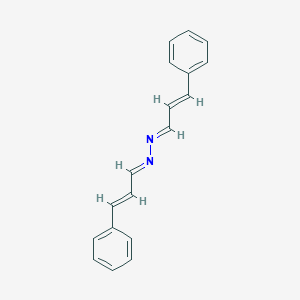
肉桂醛偶氮
描述
Synthesis Analysis
Cinnamaldehyde can be synthesized through various reactions, including the reaction of benzaldehyde and acetaldehyde in the presence of sodium hydroxide, with benzene acting as a catalyst, achieving a recovery rate of 56.67% under optimum conditions (Liu Xue-mei, 2005). Another method involves the aldol reaction, where factors like the catalyst type, temperature, and molar ratio of benzaldehyde to acetaldehyde are critical for maximizing the yield, which can reach up to 76% under specific conditions (Yan Shun-shengb, 2012).
Molecular Structure Analysis
Cinnamaldehyde and its derivatives exhibit diverse molecular structures, enabling their participation in various chemical reactions. For instance, cinnamaldehyde derivatives synthesized through an oxidative Heck reaction exhibit unique α,β-unsaturated aldehyde structures, which are pivotal in further synthetic applications (Anneli Nordqvist et al., 2011).
Chemical Reactions and Properties
Cinnamaldehyde undergoes numerous chemical reactions, including 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to highly functionalized hexahydro-1H-pyrrolizine (B. Hong et al., 2008). These reactions underscore its chemical versatility and potential for creating complex molecular architectures.
Physical Properties Analysis
The physical properties of cinnamaldehyde derivatives can be significantly altered through chemical modifications. For instance, the cross-linking of wheat gliadins with cinnamaldehyde enhances the physical performance of cast wheat gliadin films, affecting properties like water resistance and mechanical strength (M. P. Balaguer et al., 2011).
Chemical Properties Analysis
The chemical properties of cinnamaldehyde derivatives enable a wide range of applications. For example, the preparation of chitosan films with cinnamaldehyde nanoemulsions demonstrates how cinnamaldehyde's antimicrobial properties can be harnessed, leading to films with good antimicrobial activity, particularly against fungi (Huanle Chen et al., 2016).
科学研究应用
癌症化疗:
- 肉桂醛及其衍生物因其在开发抗癌药物方面的潜力而受到研究。它们以其氧化和抗氧化特性而闻名,这有助于它们在化疗中的有效性。这些化合物已显示出诱导癌细胞凋亡的作用,并对癌细胞侵袭和转移具有调节作用。乳腺癌、前列腺癌、结肠癌、白血病、肝细胞癌和口腔癌等特定癌症已与肉桂醛的治疗效果相关 (Hong 等人,2016)。
抗菌和抗真菌应用:
- 肉桂醛对动物饲料和人类食品中的各种病原菌表现出抗菌特性,并对黑曲霉表现出抗真菌作用。它被认为是化学合成防腐剂的潜在天然替代品 (Friedman,2017);(Sun 等人,2020)。
抗炎剂:
- 它已被确定为治疗大鼠模型中变应性鼻炎的有效抗炎剂。它减少了血管充血、浆细胞、嗜酸性粒细胞和炎性细胞浸润固有层 (Hancı 等人,2016)。
糖尿病管理:
- 肉桂醛因其降糖脂作用和在糖尿病及其并发症管理中的潜在作用而受到认可。它改善了糖尿病动物的葡萄糖和脂质稳态,表明它可能是糖尿病干预的新选择 (Zhu 等人,2017)。
育肥牛日粮补充:
- 它可以通过抑制选定的瘤胃微生物来改变瘤胃发酵,这可能会提高动物的生长性能和饲料效率。在育肥牛日粮中补充它已显示出影响采食量、生长性能和血液代谢物 (Yang 等人,2010a);(Yang 等人,2010b)。
抗分枝杆菌活性:
- 肉桂醛已显示出抗分枝杆菌活性,并且与一些一线抗结核抗生素相当。它表明了一种潜在的作用机制,涉及细胞膜应激传感和包膜保护系统的激活 (Sawicki 等人,2018)。
神经保护:
- 它已显示出对 PC12 细胞中谷氨酸诱导的氧化应激和凋亡的保护作用,表明在保护大脑氧化应激和相关疾病方面具有潜在用途 (Lv 等人,2017)。
受控释放系统:
- 已经开展了研究以开发用于肉桂醛受控释放的基于氧化物的结构,由于其抗菌、抗真菌和抗炎特性,这引起了食品和制药行业的极大兴趣 (Cionti 等人,2021)。
血管扩张剂和抗癌作用:
- 研究探索了其血管扩张剂和抗癌作用,特别关注其急性松弛特性及其在缓解冠状动脉血管痉挛和治疗药物递送中的潜在用途 (Raffai 等人,2014)。
对氧化应激和代谢综合征的影响:
- 肉桂醛对长期高脂饮食喂养的老年大鼠大脑中的氧化应激和一氧化氮代谢物具有有益作用,支持其用于与代谢综合征和衰老相关的脑部疾病 (Ataie 等人,2019)。
未来方向
Azines have received increased attention due to their biological, chemical, and materials properties . They have potential applications in developing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), energetic materials, and chemosensors . A study on an azine-linked pyrene–cinnamaldehyde hybrid showed evidence of solvent-dependent charge-transfer-coupled excimer emission , suggesting potential future directions in studying the photophysical properties of azine compounds.
属性
IUPAC Name |
(E,E)-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]prop-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H/b13-7+,14-8+,19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXLDBZXACZIE-MKXOLOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde azine | |
CAS RN |
1568-11-2 | |
| Record name | Cinnamaldehyde azine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



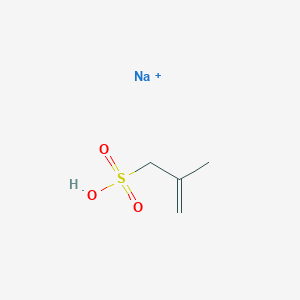
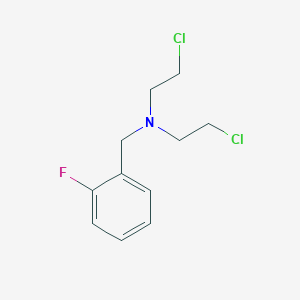

![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
